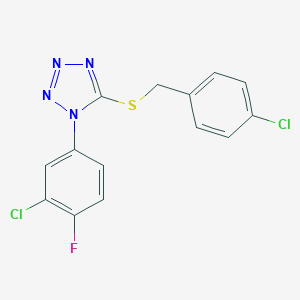![molecular formula C32H25N3O3S B302765 5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include aldehydes, amines, and thioamides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome.
Major Products Formed
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines and related heterocyclic compounds. Examples are:
- 5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of “5-(3-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C32H25N3O3S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C32H25N3O3S/c1-20-28(30(36)34-24-14-4-3-5-15-24)29(23-13-9-16-25(18-23)38-2)35-31(37)27(39-32(35)33-20)19-22-12-8-11-21-10-6-7-17-26(21)22/h3-19,29H,1-2H3,(H,34,36)/b27-19- |
InChI Key |
ZLAXLXYXSARPHI-DIBXZPPDSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=CC=C5)OC)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-Tert-butylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302684.png)
![4-{[5-(4-Methoxy-2-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302690.png)
![N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B302691.png)
![2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B302692.png)

![4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302696.png)
![4-{[3-Methyl-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302697.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B302699.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B302701.png)
![{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B302703.png)
![N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B302704.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


